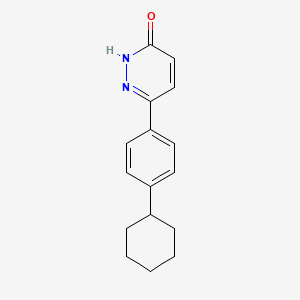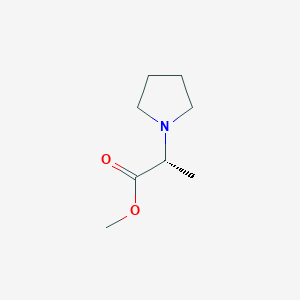
Methyl 5-fluoro-2,6-dimethoxynicotinate
Vue d'ensemble
Description
Methyl 5-fluoro-2,6-dimethoxynicotinate is an organic compound with the molecular formula C9H10FNO4 It belongs to the class of nicotinic acid derivatives, characterized by the presence of a fluorine atom and two methoxy groups on the nicotinic acid ring
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents and the palladium catalyst involved in the reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling, Methyl 5-fluoro-2,6-dimethoxynicotinate may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in the suzuki–miyaura coupling, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its molecular weight (21518) and formula (C9H10FNO4) suggest that it may have reasonable bioavailability .
Result of Action
As a reagent in the suzuki–miyaura coupling, its primary effect would be the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. In the context of the Suzuki–Miyaura coupling, these factors could include the reaction conditions, the stability of the organoboron reagents, and the nature of the palladium catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2,6-dimethoxynicotinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2,6-dimethoxynicotinic acid.
Esterification: The carboxylic acid group of 5-fluoro-2,6-dimethoxynicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in acidic or basic conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in dry ether is often employed for ester reduction.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Reduction Products: Alcohols resulting from the reduction of the ester group.
Applications De Recherche Scientifique
Methyl 5-fluoro-2,6-dimethoxynicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional groups.
Comparaison Avec Des Composés Similaires
Methyl 5-fluoro-2,6-dimethoxynicotinate can be compared with other nicotinic acid derivatives such as:
Methyl 2,6-dimethoxynicotinate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl 5-chloro-2,6-dimethoxynicotinate: The chlorine atom provides different electronic properties compared to fluorine, affecting its chemical behavior.
Methyl 5-bromo-2,6-dimethoxynicotinate: Bromine’s larger size and different electronegativity compared to fluorine lead to distinct reactivity patterns.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
methyl 5-fluoro-2,6-dimethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGYTCYBFJMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)





![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)
![3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B1415286.png)

![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)
![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)
![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)


